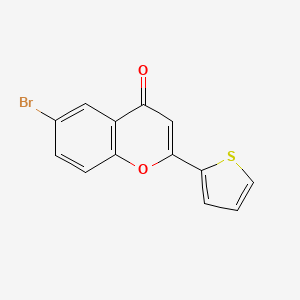
6-bromo-2-(thiophen-2-yl)-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
A mixture of 1-(5-bromo-2-hydroxy-phenyl)-ethanone, thiophene-2-carbaldehyde, and borax in ethanol and H2O was refluxed for one day. The reaction mixture was cooled, diluted with an equal volume of H2O, and extracted with ethyl acetate. The organic layer was dried over anhydrous Na2SO4, filtered, and evaporated to give 6-bromo-2-thiophen-2-yl-chroman-4-one.
Molecular Structure Analysis
The molecular structure of “6-bromo-2-(thiophen-2-yl)-4H-chromen-4-one” is complex and involves various chemical bonds. The molecule contains a bromine atom, a thiophene ring, and a chromen-4-one structure.
Physical And Chemical Properties Analysis
“6-bromo-2-(thiophen-2-yl)-4H-chromen-4-one” has a molecular weight of 309.18 g/mol. Its molecular formula is C13H9BrO2S. More detailed physical and chemical properties are not available in the current literature.
Wissenschaftliche Forschungsanwendungen
Photoreactions and Molecular Synthesis
6-Bromo-2-(thiophen-2-yl)-4H-chromen-4-one and its derivatives have been extensively studied for their intriguing photoreactive properties and utility in synthesizing complex molecular structures:
- The compound has been used in one-shot photochemical synthesis processes, like the intramolecular Paterno-Büchi reaction, to create tricyclic compounds like 5-(thiophen-3-yl)pyrano[2,3-c]chromen-2(3H)-ones, showcasing its reactivity under photoinduced conditions (Jindal et al., 2014).
- It's also instrumental in the synthesis of various heterocycles, proving its versatility in chemical reactions (Abdel-Aziem et al., 2021).
Antibacterial Properties
Some derivatives of 6-Bromo-2-(thiophen-2-yl)-4H-chromen-4-one have demonstrated potential antibacterial properties:
- Specific synthesized compounds showed strong inhibition activity against certain strains of Gram-positive and Gram-negative bacteria, underlining its potential in developing new antibacterial agents (Abdel-Aziem et al., 2021).
Anticancer and Anti-inflammatory Applications
The compound's derivatives have been found to possess significant biological activities, indicating their potential in therapeutic applications:
- Novel derivatives exhibited considerable anti-inflammatory activity in in-vivo studies, suggesting potential for medical use in treating inflammation-related conditions (Chaydhary et al., 2015).
- Certain derivatives also displayed cytotoxic activities against various human cancer cell lines, highlighting their potential as anticancer agents (Zang et al., 2021).
Photophysical and Computational Studies
6-Bromo-2-(thiophen-2-yl)-4H-chromen-4-one's derivatives are also studied for their photophysical properties:
- Compounds have been synthesized and analyzed for their photophysical properties, showcasing their potential application in photonic and electronic devices (Kumbar et al., 2018).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-bromo-2-thiophen-2-ylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrO2S/c14-8-3-4-11-9(6-8)10(15)7-12(16-11)13-2-1-5-17-13/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFZPACGNTUDSSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

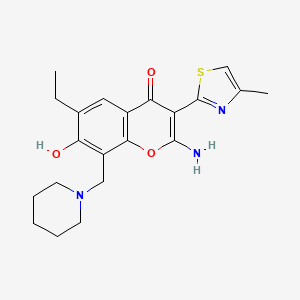
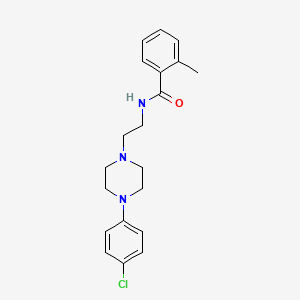
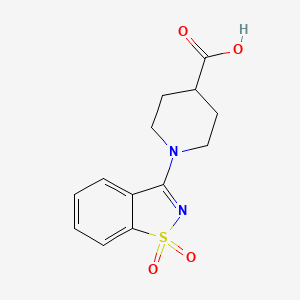

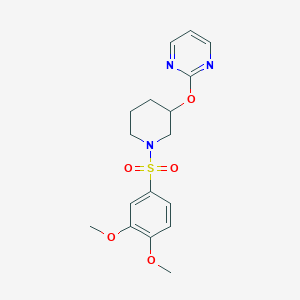
![2-Chloro-1-[(4S)-4-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]ethanone](/img/structure/B2433110.png)
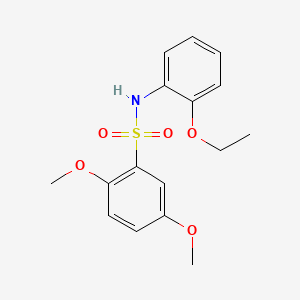
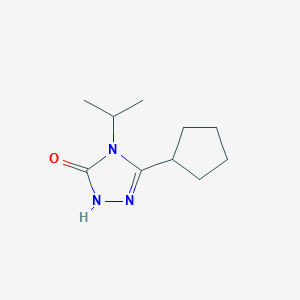

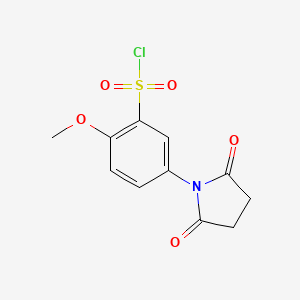


![N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2433123.png)
![N-(2-methylbenzo[d]thiazol-6-yl)-2-tosylacetamide](/img/structure/B2433125.png)